

Technical Support Center: Norfloxacin Susceptibility Testing

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Compound of Interest

Compound Name: Norfloxacin

Cat. No.: B1679917

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing **norfloxacin** susceptibility testing.

Troubleshooting Guide

This guide addresses common issues encountered during **norfloxacin** susceptibility testing.

Problem	Possible Cause(s)	Recommended Solution(s)
No or poor growth of control organisms	- Inoculum preparation incorrect (too dilute) - Media quality issues (improper pH, expired) - Incubation conditions incorrect (temperature, CO ₂) - Organism viability compromised	- Re-prepare inoculum to match 0.5 McFarland standard[1]. - Use fresh, properly stored Mueller-Hinton Agar (MHA)[2]. - Verify incubator temperature is 35 ± 2°C[3]. For fastidious organisms, ensure appropriate atmospheric conditions (e.g., 5% CO ₂)[1]. - Use a fresh, viable culture of the control strain.
Zone diameters for quality control (QC) strains are out of range	- Zones too large: Inoculum too light; agar depth too thin; antibiotic disks have a higher potency. - Zones too small: Inoculum too heavy; agar depth too thick; antibiotic disks have lost potency[4].	- For large zones: Ensure inoculum turbidity matches a 0.5 McFarland standard[1]. Verify agar depth is 4.0 ± 0.5 mm[2]. Check the expiration date and storage conditions of norfloxacin disks[3]. - For small zones: Re-standardize inoculum. Ensure proper agar depth. Use new, properly stored antibiotic disks.
Discrepancies between Minimum Inhibitory Concentration (MIC) and disk diffusion results	- Inherent limitations of disk diffusion for certain organism-drug combinations. - Technical errors in either method.	- The MIC is the more definitive measure of susceptibility[4]. If results are critical, rely on the MIC value. - Review and repeat both procedures, paying close attention to inoculum preparation, media quality, and incubation.
Appearance of colonies within the zone of inhibition	- Mixed culture (contamination). - Presence of	- Perform a purity check of the inoculum by subculturing onto

	a resistant subpopulation (heteroresistance)[5].	an appropriate agar plate. - Re-test the isolate. If isolated colonies persist within the zone, consider the organism resistant and note the presence of a resistant subpopulation[5].
Inconsistent MIC results in broth microdilution	- Inoculum volume variations. - Improper dilution of norfloxacin. - "Skipped wells" (growth in higher concentrations but not in lower ones).	- Ensure accurate and consistent inoculum and antibiotic volumes are added to each well. A 1:1 ratio of inoculum to antibiotic solution (e.g., 50 µL + 50 µL) provides consistent results[6]. - Carefully prepare serial dilutions of norfloxacin. - Re-read the plate carefully. If skipped wells are confirmed, repeat the assay.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of **norfloxacin** disks used for susceptibility testing?

A1: The standard **norfloxacin** disk contains 10 µg of the antibiotic[1][7].

Q2: What are the interpretive criteria for **norfloxacin** susceptibility based on zone diameters?

A2: The interpretive zone size breakpoints for a 10-µg **norfloxacin** disk are generally as follows[7][8]:

- Susceptible (S): ≥ 17 mm
- Intermediate (I): 13 - 16 mm
- Resistant (R): ≤ 12 mm

Q3: What are the MIC breakpoints for **norfloxacin** susceptibility?

A3: Isolates with an MIC of ≤ 16 $\mu\text{g/mL}$ are typically considered susceptible, while those with an MIC of ≥ 32 $\mu\text{g/mL}$ are considered resistant[7].

Q4: Which medium should be used for **norfloxacin** susceptibility testing?

A4: Mueller-Hinton Agar (MHA) is the recommended medium for routine disk diffusion susceptibility testing of rapidly growing aerobic organisms[2][3]. For broth dilution methods, Mueller-Hinton Broth (MHB) is used[9].

Q5: How should the bacterial inoculum be prepared?

A5: The inoculum should be prepared by selecting 3-4 well-isolated colonies and suspending them in sterile saline or broth. The turbidity should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL[1].

Q6: What are the proper incubation conditions?

A6: Plates should be incubated at $35 \pm 2^\circ\text{C}$ for 16-20 hours[2][3]. For certain fastidious organisms like *Haemophilus* spp. and *Neisseria gonorrhoeae*, incubation in an atmosphere enriched with 5% CO_2 is required[1].

Experimental Protocols

Norfloxacin Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative test to determine the susceptibility of a bacterial isolate to **norfloxacin**.

Materials:

- Mueller-Hinton Agar (MHA) plates
- **Norfloxacin** (10 μg) disks
- Sterile cotton swabs
- Sterile saline or broth

- 0.5 McFarland turbidity standard
- Bacterial culture in the logarithmic growth phase
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Calipers or ruler

Procedure:

- **Inoculum Preparation:** Select 3-5 well-isolated colonies of the test organism and transfer them to a tube containing 4-5 mL of sterile saline or a suitable broth[1].
- **Turbidity Adjustment:** Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or using a photometric device[1].
- **Inoculation:** Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it firmly against the inside wall of the tube to express excess fluid[3]. Streak the entire surface of the MHA plate three times, rotating the plate approximately 60° between each streaking to ensure even coverage[3].
- **Disk Application:** Aseptically apply a 10 μg **norfloxacin** disk to the surface of the inoculated agar. Disks should be placed with their centers at least 24 mm apart[3].
- **Incubation:** Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours[2].
- **Result Interpretation:** After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using calipers or a ruler[3]. Interpret the results based on the established zone diameter breakpoints.

Norfloxacin Broth Microdilution (MIC Determination)

This is a quantitative method to determine the minimum inhibitory concentration (MIC) of **norfloxacin**.

Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- **Norfloxacin** stock solution
- Sterile diluent (e.g., water, DMSO, depending on **norfloxacin** solubility)[9]
- Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted
- Incubator ($35 \pm 2^{\circ}\text{C}$)

Procedure:

- **Norfloxacin** Preparation: Prepare serial two-fold dilutions of **norfloxacin** in MHB in the wells of a microtiter plate. The final volume in each well is typically 50 μL .
- Inoculum Preparation and Dilution: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
- Inoculation: Add 50 μL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 μL per well.
- Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
- Incubation: Cover the plate and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Result Interpretation: The MIC is the lowest concentration of **norfloxacin** that completely inhibits visible bacterial growth[9].

Data Presentation

Table 1: CLSI Quality Control Ranges for **Norfloxacin** (10 μg) Disk Diffusion

Control Strain	ATCC Number	Zone Diameter Range (mm)
Escherichia coli	25922	28-35
Staphylococcus aureus	25923	17-28
Pseudomonas aeruginosa	27853	22-29

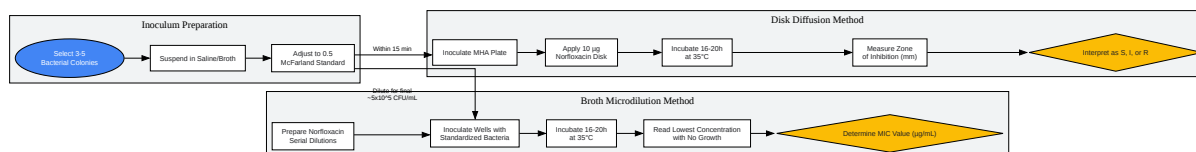
Note: These are example ranges. Always refer to the latest CLSI (or equivalent) guidelines for current QC ranges.

Table 2: FDA Quality Control Ranges for **Norfloxacin** MIC ($\mu\text{g/mL}$)

Control Strain	ATCC Number	MIC Range ($\mu\text{g/mL}$)
Escherichia coli	25922	0.03-0.12
Enterococcus faecalis	29212	2-8
Pseudomonas aeruginosa	27853	1-4
Staphylococcus aureus	29213	0.5-2

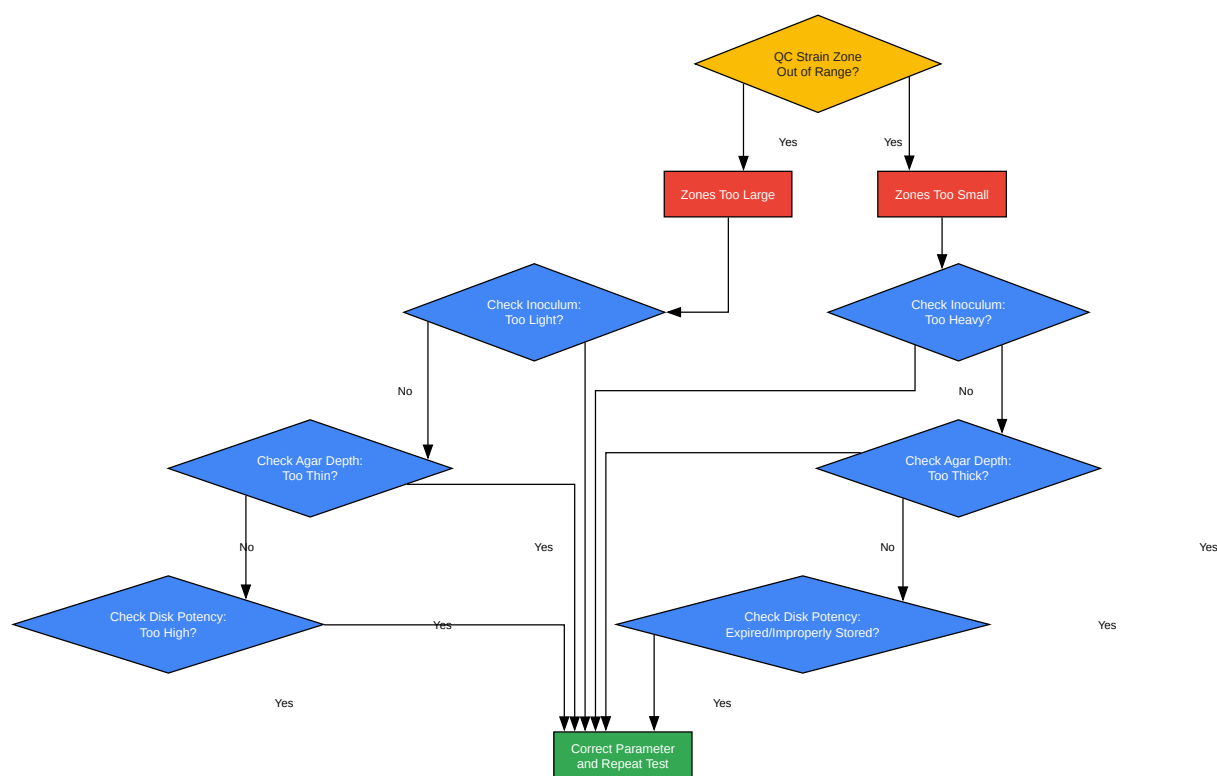
Source:[8]

Visualizations



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Caption: Workflow for **Norfloxacin** Susceptibility Testing.



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Caption: Troubleshooting Logic for QC Zone Diameter Issues.

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